molecular formula C18H24O9 B12765627 Tenuifoliside D CAS No. 139726-38-8

Tenuifoliside D

Cat. No.: B12765627
CAS No.: 139726-38-8
M. Wt: 384.4 g/mol
InChI Key: AMEZBGPRIRXFEL-FLYJURCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenuifoliside D is a pharmacologically active oligosaccharide ester isolated from the roots of Polygala tenuifolia (Radix Polygalae), a plant used in traditional Chinese medicine . This compound is of significant interest in neuroscience research, particularly for investigating novel therapeutic approaches for Alzheimer's Disease (AD). Network pharmacology and molecular docking analyses suggest that this compound, among other components in Radix Polygalae, may contribute to the herb's neuroprotective effects by potentially acting on core targets and pathways implicated in AD, such as those related to neuroinflammation . Like other tenuifolisides, its chemical stability is pH-dependent, with optimal stability in neutral conditions and higher degradation rates in alkaline environments . Researchers can utilize this high-purity this compound to further explore its specific mechanisms of action, including its potential role in inhibiting amyloid-beta aggregation, modulating tau phosphorylation, and regulating key signaling pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139726-38-8

Molecular Formula

C18H24O9

Molecular Weight

384.4 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O9/c1-23-12-6-10(7-13(24-2)18(12)25-3)4-5-15(20)27-9-14-17(22)16(21)11(19)8-26-14/h4-7,11,14,16-17,19,21-22H,8-9H2,1-3H3/b5-4+/t11-,14+,16+,17+/m0/s1

InChI Key

AMEZBGPRIRXFEL-FLYJURCFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](CO2)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(CO2)O)O)O

Origin of Product

United States

Structural Elucidation of Tenuifoliside D

The definitive structure of Tenuifoliside D was established through a combination of meticulous isolation procedures and comprehensive spectroscopic analysis. Like other members of its class, it is characterized by a central oligosaccharide core esterified with various acid moieties.

Isolation and Purification Methodologies

The journey to obtaining pure this compound begins with the extraction of dried roots of Polygala tenuifolia. The initial extract is typically prepared using a polar solvent such as methanol (B129727). This crude extract, containing a multitude of phytochemicals, then undergoes a series of chromatographic separations to isolate the target compound.

A common purification workflow involves the following steps:

Solvent Partitioning: The crude methanol extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The oligosaccharide esters, including this compound, tend to concentrate in the more polar n-butanol fraction.

Column Chromatography: The n-butanol fraction is subjected to repeated column chromatography. Adsorbents like silica (B1680970) gel and Diaion HP-20 are frequently used for initial fractionation.

Gel Filtration: Further purification is often achieved using size-exclusion chromatography on Sephadex LH-20, which separates compounds based on their molecular size.

High-Performance Liquid Chromatography (HPLC): The final step of purification typically involves preparative reversed-phase HPLC, which provides high-resolution separation to yield this compound in a pure form.

Advanced Spectroscopic Characterization

Once isolated, the structure of this compound is determined using a suite of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential.

¹H-NMR spectra provide information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals typically include those for anomeric protons of the sugar units, protons of the oligosaccharide backbone, and protons from the acyl groups.

¹³C-NMR spectra reveal the number of carbon atoms and their chemical nature (e.g., carbonyls, olefinic carbons, carbons bearing oxygen). The chemical shifts of the anomeric carbons are particularly diagnostic for determining the nature of the glycosidic linkages.

2D-NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity within each monosaccharide unit.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the monosaccharide units to each other and for determining the positions of the esterifying acyl groups on the sugar backbone.

Specific NMR data for this compound is not publicly available in the form of detailed tables in the analyzed literature.

HRMS, often using techniques like Electrospray Ionization (ESI), provides the exact molecular weight of the compound. This high-precision measurement allows for the unambiguous determination of the molecular formula of this compound, which is a critical piece of information for structural elucidation. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific sugar or acyl moieties.

Specific HRMS data determining the precise molecular formula for this compound is not detailed in the publicly accessible literature reviewed.

Stereochemical Analysis and Configurational Assignment

Determining the stereochemistry of this compound involves establishing the absolute configuration of each monosaccharide unit and the configuration of the anomeric centers (α or β) of the glycosidic bonds.

Monosaccharide Configuration: The absolute configuration (D or L) of the constituent sugars is typically determined after acid hydrolysis of this compound. The resulting monosaccharides are then analyzed, often by gas chromatography (GC) of their chiral derivatives, and compared with authentic standards. The sugar units commonly found in related compounds from Polygala species are D-glucose and D-fructose.

Anomeric Configuration: The configuration of the glycosidic linkages is usually assigned based on the coupling constants (³JH1,H2) of the anomeric protons in the ¹H-NMR spectrum. For glucopyranose units, a large coupling constant (typically > 7 Hz) is indicative of a β-linkage, while a smaller coupling constant (typically < 4 Hz) suggests an α-linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also provide crucial information about the spatial proximity of protons across the glycosidic bond, further confirming the anomeric configuration.

Biosynthesis and Metabolic Pathways of Tenuifoliside D

Identification of Biosynthetic Precursors and Pathway Mapping

The biosynthesis of Tenuifoliside D is initiated from fundamental building blocks derived from primary metabolic pathways, which are subsequently channeled into specialized secondary metabolic routes to assemble the final complex molecule.

The backbone of this compound is an oligosaccharide chain. The monosaccharide units that constitute this core are products of primary carbohydrate metabolism. The ultimate precursors for these sugars are derived from the Calvin cycle in photosynthesis, feeding into glycolysis and the pentose (B10789219) phosphate (B84403) pathway to generate a pool of sugar phosphates. These are then activated, typically as UDP-sugars (e.g., UDP-glucose), by specific enzymes, making them ready for glycosidic bond formation by glycosyltransferases.

While the isoprenoid (terpenoid) pathway is a major route for secondary metabolite production in plants, contributing to compounds like saponins (B1172615) also found in Polygala tenuifolia, it is not directly involved in the biosynthesis of the core structure of oligosaccharide esters like this compound. nih.govfrontiersin.org The primary metabolic contribution is firmly rooted in carbohydrate metabolism.

The various acyl groups attached to the sugar core of this compound are derivatives of hydroxycinnamic acids. These phenolic compounds are synthesized via the phenylpropanoid pathway. researchgate.net This pathway begins with the amino acid phenylalanine, an end product of the shikimate pathway. researchgate.net

The key steps in the phenylpropanoid pathway leading to hydroxycinnamic acid precursors are outlined below:

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding CoA thioester, p-coumaroyl-CoA.

p-Coumaroyl-CoA serves as a central intermediate that can be further modified (e.g., hydroxylated and methylated) to generate other hydroxycinnamic acids like ferulic acid and sinapic acid. mdpi.com These acids, in their activated CoA-ester forms, are then transferred to the hydroxyl groups of the oligosaccharide core. This esterification is catalyzed by specific acyltransferases, likely belonging to the BAHD acyltransferase superfamily, which is known for its role in the acylation of various plant secondary metabolites. Studies on other plants have shown that hydroxycinnamic acids are directly linked via ester bonds to glucosyl moieties within complex macromolecules. nih.govresearchgate.net

Enzymatic Steps and Gene Expression Regulation in this compound Biosynthesis

While the complete enzymatic sequence for this compound biosynthesis has not been fully elucidated, transcriptome analysis of Polygala tenuifolia has provided significant insights into the gene families likely involved. nih.govnih.gov The biosynthesis is a multi-step process requiring a suite of specialized enzymes.

The key enzyme classes hypothesized to be involved are:

Glycosyltransferases (GTs): These enzymes are responsible for assembling the oligosaccharide backbone by sequentially adding activated monosaccharide units.

Cytochrome P450 Monooxygenases (CYP450s): These are crucial for the modification of the phenylpropanoid precursors, catalyzing hydroxylation and other oxidative reactions.

Acyltransferases: As mentioned, these enzymes catalyze the final step of transferring the hydroxycinnamoyl-CoA esters to the sugar core.

Transcriptome sequencing of P. tenuifolia has identified numerous candidate genes encoding these enzymes. nih.govnih.gov The expression of these genes is likely tightly regulated at the transcriptional level, coordinated in response to developmental cues and environmental stimuli. Transcription factors play a pivotal role in regulating the expression of biosynthetic genes, ensuring that complex molecules like this compound are produced in the correct tissues and at the appropriate times.

Table 1: Candidate Enzyme Families in this compound Biosynthesis from Polygala tenuifolia Transcriptome Data
Enzyme FamilyPutative FunctionRelevance to this compound Biosynthesis
Phenylalanine Ammonia-Lyase (PAL)Catalyzes the first step of the phenylpropanoid pathway.Initiates the synthesis of the hydroxycinnamic acid moieties.
Cytochrome P450s (CYP450s)Hydroxylation and modification of phenylpropanoid intermediates.Generates the diversity of acyl groups (e.g., feruloyl, sinapoyl) found on the sugar core.
UDP-dependent Glycosyltransferases (UGTs)Transfer of sugar moieties from activated UDP-sugars.Responsible for the assembly of the central oligosaccharide chain.
Acyltransferases (BAHD family)Transfer of acyl groups from CoA esters to acceptor molecules.Catalyzes the final esterification of the oligosaccharide with hydroxycinnamic acids.

Comparative Biosynthetic Analysis with Related Oligosaccharide Esters

Oligosaccharide esters are a diverse group of phytochemicals found across various plant families, although those containing more than a trisaccharide core are considered characteristic of the Polygalaceae family. vellmanherbs.comneurotechcenter.orgnih.gov A comparative analysis reveals common biosynthetic principles as well as points of divergence.

The common biosynthetic logic involves:

Assembly of a Sugar Core: The type and linkage of monosaccharides vary, creating diverse core structures.

Synthesis of Acyl Donors: The phenylpropanoid pathway is the most common source for acyl groups, but other acids (e.g., benzoic acid derivatives) can also be utilized. nih.gov

Esterification: Acyltransferases attach the acid moieties to the sugar core.

The structural diversity among oligosaccharide esters arises from the combinatorial assembly of different monosaccharides and a variety of acylating groups. neurotechcenter.orgnih.gov For instance, while this compound from Polygala features a complex oligosaccharide, other plants may produce simpler disaccharide esters. The specific type of hydroxycinnamic acid (e.g., coumaroyl, feruloyl, sinapoyl) and its position of attachment on the sugar core also contribute significantly to the vast structural diversity observed in nature. nih.gov This suggests that while the fundamental pathways (carbohydrate and phenylpropanoid metabolism) are conserved, the evolution of specific glycosyltransferases and acyltransferases dictates the final structure of the oligosaccharide ester produced by a particular plant species.

Table 2: Comparison of Structural Features in Plant Oligosaccharide Esters
FeatureThis compound (Polygala tenuifolia)Related Oligosaccharide Esters (General)Biosynthetic Implication
Oligosaccharide Core Complex chain of multiple monosaccharidesVaries from disaccharides to larger oligosaccharides neurotechcenter.orgSpecificity of various Glycosyltransferases (GTs)
Acyl Moieties Multiple hydroxycinnamic acid derivatives (e.g., feruloyl, sinapoyl)Includes coumaroyl, caffeoyl, feruloyl, sinapoyl, and benzoyl groups nih.govActivity of specific Phenylpropanoid Pathway enzymes and Acyltransferases
Linkage Type Ester bonds between acyl groups and sugar hydroxylsPrimarily ester linkages nih.govAction of specific Acyltransferases (e.g., BAHD family)
Structural Complexity High, with multiple esterification sitesRanges from simple mono-esters to complex, multi-acylated structuresIterative action and substrate specificity of the involved enzymes

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific preclinical research data for the chemical compound “this compound” across the outlined biological activities. The majority of existing neurobiological research on compounds from the plant Polygala tenuifolia focuses on other related molecules, such as Tenuifoliside A, Tenuifolin, and crude extracts of the plant root (Radix Polygalae).

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on this compound that strictly adheres to the requested detailed outline. The specific findings for each subsection concerning this compound are not available in the reviewed literature.

For context, preclinical investigations into other compounds from Polygala tenuifolia have shown promising results in the areas outlined:

Tenuifoliside A has been studied for its neuroprotective effects, promotion of neurite outgrowth, and its mechanisms of action involving the PI3K/AKT and MEK/ERK/CREB signaling pathways. It has also been investigated for its potential to mitigate the burden of amyloid-beta in animal models of Alzheimer's disease.

Extracts of Radix Polygalae have demonstrated antidepressant-like effects in various preclinical models.

Tenuifolin , another constituent, has been researched for its potential to improve cognitive symptoms and its impact on amyloid-beta secretion.

However, these findings are specific to the compounds studied and cannot be extrapolated to this compound without direct experimental evidence. Further preclinical investigations focusing specifically on this compound are required to determine its efficacy and mechanisms of action in the context of neurobiological activity.

Preclinical Investigations of Tenuifoliside D S Biological Activities

Immunomodulatory and Anti-inflammatory Activity in Preclinical Models

Research into the immunomodulatory and anti-inflammatory effects of compounds isolated from Polygala tenuifolia is an active area of study. These investigations often involve in vitro cell culture models and in vivo animal models to elucidate the mechanisms by which these compounds modulate the immune response and reduce inflammation.

Studies on other constituents from Polygala tenuifolia have demonstrated the ability to regulate the expression of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade. For instance, research on Tenuifoliside A has shown inhibitory effects on the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various preclinical models. It is plausible that Tenuifoliside D may possess similar activities, though specific experimental evidence is currently lacking.

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical mediators of the inflammatory process, leading to the production of nitric oxide (NO) and prostaglandins, respectively. The inhibition of these enzymes is a common target for anti-inflammatory drug development. Preclinical studies on extracts of Polygala tenuifolia and some of its isolated compounds have reported the downregulation of iNOS and COX-2 expression. Future research is needed to determine if this compound contributes to these observed effects.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of inflammatory gene expression. Many natural compounds exert their anti-inflammatory effects by modulating these pathways. For example, Tenuifoliside A has been shown to inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components in preclinical models. Investigating the impact of this compound on these critical signaling cascades would be a crucial step in understanding its potential anti-inflammatory mechanisms.

Antioxidant Activity in Preclinical Models

The antioxidant properties of plant-derived compounds are of significant interest due to the role of oxidative stress in numerous pathological conditions. Antioxidant activity is often assessed through various in vitro and in vivo models.

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells and tissues. The ability of a compound to directly scavenge these species is a key indicator of its antioxidant potential. While the antioxidant capacity of the crude extract of Polygala tenuifolia has been reported, specific data on the ROS scavenging capabilities of this compound are not available.

In addition to direct scavenging of ROS, some compounds can enhance the body's own antioxidant defenses. This involves the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Research into whether this compound can modulate these endogenous systems would provide valuable insight into its potential protective effects against oxidative stress.

Other Investigated Biological Activities in Preclinical Settings

Anti-apoptotic Mechanisms

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including neurodegenerative disorders. Preclinical studies suggest that this compound and its analogues possess anti-apoptotic properties, primarily investigated in the context of neuronal protection.

Research has demonstrated that Tenuifolin can protect neurons from apoptosis induced by amyloid-beta (Aβ), a peptide centrally implicated in Alzheimer's disease. In a key in vitro study utilizing SH-SY5Y neuroblastoma cells, Tenuifolin was shown to counteract Aβ-induced apoptosis by preserving the mitochondrial membrane potential. This is a crucial anti-apoptotic effect, as the loss of mitochondrial integrity is a key step in the intrinsic apoptotic pathway. Furthermore, Tenuifolin was found to inhibit the activation of caspase-3 and caspase-9 in this cell model nih.gov. Caspases are a family of proteases that execute the final stages of apoptosis, with caspase-9 being an initiator caspase in the mitochondrial pathway and caspase-3 being a key executioner caspase.

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The balance between these proteins is critical for cell survival. While direct studies on this compound's effect on all Bcl-2 family members are limited, the inhibition of caspase-9 activation by Tenuifolin suggests an upstream effect that likely involves the modulation of this protein family to prevent the release of cytochrome c from the mitochondria nih.govnih.gov. In vivo studies in mouse models of Alzheimer's disease have further corroborated the anti-apoptotic effects of Tenuifolin, demonstrating a reduction in neuronal apoptosis in the hippocampus nih.gov.

Table 1: Preclinical Investigations of this compound and Related Compounds on Anti-apoptotic Mechanisms

Compound Model System Key Findings Reference
Tenuifolin SH-SY5Y neuroblastoma cells (in vitro) Protected against Aβ-induced apoptosis; Preserved mitochondrial membrane potential; Inhibited activation of caspase-3 and caspase-9. nih.gov
Tenuifolin APP/PS1 transgenic mice (in vivo) Reversed neuronal apoptosis in hippocampal areas. nih.gov

Autophagy Modulation

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins, playing a dual role in both cell survival and cell death. The modulation of autophagy is a potential therapeutic strategy for various diseases. The investigation into this compound's role in autophagy is an emerging area of research, with some studies pointing towards its ability to influence this pathway.

A study on an herbal formula containing an extract of Polygala tenuifolia demonstrated an enhancement of autophagy in experimental models of Parkinson's disease. The administration of this extract led to a positive regulation of autophagy-related proteins, evidenced by an increased conversion ratio of LC3-I to LC3-II and elevated levels of Beclin-1. LC3-II is a marker for autophagosome formation, and Beclin-1 is a key protein in the initiation of autophagy. Furthermore, this study observed a downregulation of the mammalian target of rapamycin (mTOR), a central negative regulator of autophagy, in a 6-hydroxydopamine-induced cytotoxicity model taylorandfrancis.com.

Interestingly, other studies on compounds from Polygala tenuifolia present a more complex picture of their effects on the mTOR pathway. For instance, Tenuifolin has been reported to exhibit rapid antidepressant-like effects through the activation of the mTOR pathway taylorandfrancis.com. In a different context, Tenuigenin, another related compound, was found to inhibit autophagy and improve locomotor recovery in a spinal cord injury model by activating the IRS1/Akt/mTOR signaling pathway nih.gov.

These seemingly contradictory findings suggest that the modulatory effects of this compound and its related compounds on autophagy may be highly context-dependent, potentially varying based on the specific compound, the experimental model, and the pathological condition being investigated. The precise mechanisms by which this compound influences the intricate signaling network of autophagy, including the interplay with the mTOR pathway, require further elucidation.

Table 2: Preclinical Investigations of this compound and Related Compounds on Autophagy Modulation

Compound/Extract Model System Key Findings on Autophagy Markers Effect on mTOR Pathway Reference
Polygala tenuifolia extract 6-hydroxydopamine-induced Parkinson's disease models (in vivo and in vitro) Increased LC3-II/LC3-I ratio; Increased Beclin-1 levels. Downregulated taylorandfrancis.com
Tenuifolin Not specified in the context of autophagy Not specified Activated (in the context of antidepressant effects) taylorandfrancis.com
Tenuigenin Rat model of spinal cord injury (in vivo) Inhibited autophagy. Activated (IRS1/Akt/mTOR signaling) nih.gov

Advanced Analytical Methodologies for Research on Tenuifoliside D

Chromatographic Techniques for Isolation and Quantification

Chromatography is fundamental in the analysis of phytocompounds like Tenuifoliside D, enabling its separation from complex plant matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quality assurance of Polygalae Radix, the natural source of this compound. An HPLC method coupled with a diode array detector (DAD) has been developed for the simultaneous determination of multiple phenolic compounds in the herb, including Tenuifoliside A and other structurally related compounds. researchgate.net Such methods demonstrate excellent resolution, precision, and recovery, making them suitable for analyzing variations in chemical composition due to different cultivation regions or harvest seasons. researchgate.net

The standardization of extracts from Polygala tenuifolia often relies on HPLC-based fingerprinting to ensure consistency and quality. chemfaces.com A typical HPLC analysis for this compound and its analogues would involve a reversed-phase C18 column with a gradient elution system.

Table 1: Representative HPLC Method Parameters for Analysis of Related Phenols in Polygala tenuifolia

Parameter Specification
Column Reversed-phase C18
Mobile Phase Gradient elution with Methanol (B129727) and Acidified Water
Detection Diode Array Detector (DAD)
Application Simultaneous determination of phenols, quality control

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (<2 µm), offers significantly higher resolution, sensitivity, and speed compared to traditional HPLC. nih.gov This makes it exceptionally well-suited for analyzing complex extracts of Polygala tenuifolia. When coupled with mass spectrometry (MS), UHPLC-MS becomes a powerful tool for both identifying and quantifying compounds like this compound, even at low concentrations.

A UHPLC system coupled to a time-of-flight (TOF) mass spectrometer has been used to analyze the chemical constituents of medicinal preparations containing Polygala tenuifolia. In one such analysis, this compound was identified with a retention time of 19.737 minutes. rhhz.net

Table 2: UHPLC-MS Parameters Used for the Analysis of an Extract Containing this compound

Parameter Specification
Column Waters BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile
Gradient 95% A to 0% A over 8 minutes, held for 3 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
MS Detector Mass spectrometer with electrospray ionization (ESI)
Ion Mode Positive

Data sourced from an analysis of Morus alba Linne extract which also identified this compound. arabjchem.org

Advanced Spectroscopic Techniques for Comprehensive Characterization and Quantification

Spectroscopic methods are indispensable for the structural elucidation and definitive identification of natural products. High-resolution mass spectrometry and advanced nuclear magnetic resonance applications provide the detailed molecular information necessary for characterizing this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. This is a critical step in the identification of known compounds and the characterization of new ones. Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry are commonly hyphenated with UHPLC for the analysis of complex mixtures.

The structure of this compound, first reported in 1991, was established through chemical and spectral evidence, which included mass spectrometry. jst.go.jp A more recent analysis using UPLC-ESI-IT-TOF/MS identified this compound, reporting a precursor ion at m/z 385 in positive ion mode, corresponding to [M+H]⁺. rhhz.net This high-resolution technique provides the accuracy needed to confirm the molecular formula of C₁₉H₂₄O₈. Another study noted a compound structurally similar to this compound, highlighting the utility of HRMS in distinguishing between closely related isomers. researchgate.net

Table 3: Mass Spectrometric Data for this compound

Ion Mode Adduct Observed m/z Inferred Molecular Weight
Positive [M+H]⁺ 385 384
Negative [M+CHOO]⁻ 429 384

Data from UPLC-ESI-IT-TOF/MS analysis. rhhz.net

Advanced Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity between atoms.

The definitive structures of this compound and its analogues (Tenuifolisides A, B, and C) were originally characterized on the basis of chemical and spectral evidence that included 2D-NMR studies. jst.go.jp Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would have been employed to establish the complete bonding arrangement and stereochemistry of the molecule. Specifically, these advanced NMR applications would confirm the 1,5-anhydro-D-glucitol core and the position of the 3,4,5-trimethoxycinnamoyl group. jst.go.jp

Quantitative Analysis Methodologies

For the purpose of quality control of herbal medicines, robust quantitative methods are required. Beyond simple quantification of a single marker, advanced methodologies like Quantitative Analysis of Multiple Components by Single Marker (QAMS) and Chemical Fingerprint Analysis provide a more comprehensive assessment.

Quantitative Analysis of Multiple Components by Single Marker (QAMS)

The QAMS method is an innovative approach for the quality control of traditional medicines. It allows for the simultaneous quantification of multiple components using a single, readily available reference standard. This significantly reduces the cost and time associated with acquiring numerous expensive standards. nih.gov

A QAMS method has been successfully established and validated for the quality evaluation of Polygala tenuifolia extracts using UPLC. nih.govnih.govresearchgate.net In this method, 3,6′-disinapoyl sucrose (B13894) was chosen as the internal reference substance to quantify eight other components, including Tenuifoliside A, Tenuifoliside B, and Tenuifoliside C. nih.govnih.govresearchgate.net The method involves calculating Relative Correction Factors (RCFs) for each analyte relative to the single marker. The consistency and accuracy of the QAMS method were confirmed by comparing the results with those obtained from the conventional external standard method, showing a high degree of correlation. nih.govresearchgate.net This approach is considered a feasible and promising strategy for the comprehensive quality control of P. tenuifolia. nih.govsciprofiles.com

Table 4: Example of Relative Correction Factors (RCFs) for Tenuifolisides in a UPLC-QAMS Method

Compound RCF relative to 3,6′-disinapoyl sucrose
Tenuifoliside A 2.191
Tenuifoliside B 1.845
Tenuifoliside C 0.995

This table shows RCFs for related compounds, illustrating the principle of the QAMS method. nih.gov

Chemical Fingerprint Analysis

Chemical fingerprinting is a holistic approach used to assess the consistency and quality of herbal materials. This technique generates a characteristic chromatographic profile, or "fingerprint," that represents the chemical composition of the sample. nih.gov HPLC and UPLC are the primary techniques used to generate these fingerprints. chemfaces.comnih.gov

For Polygala tenuifolia, HPLC fingerprinting has been used to standardize extracts and compare the chemical profiles of raw versus processed materials. chemfaces.comnih.gov By comparing the fingerprint of a sample to a standardized reference fingerprint, one can identify the material, assess its quality, and ensure batch-to-batch consistency. The fingerprint typically includes major and minor peaks corresponding to the various chemical constituents, including this compound and its related compounds. This comprehensive analysis, often combined with chemometric methods like hierarchical cluster analysis, provides a more robust and scientifically sound basis for quality evaluation than the quantification of a single marker compound. nih.gov

Method Validation for Robust Research Applications

The validation of analytical methods is a critical aspect of research on this compound, ensuring the reliability, reproducibility, and accuracy of experimental data. For robust research applications, a comprehensive validation process assesses several key parameters, including precision, extraction recovery, stability, and matrix effects. This section delves into the advanced analytical methodologies employed in the validation of quantitative assays for this compound in biological matrices.

Precision

Precision in the context of analytical method validation for this compound refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). The precision of a method is evaluated at two levels: intra-day and inter-day precision.

Intra-day precision is determined by analyzing replicate quality control (QC) samples of this compound at different concentrations (low, medium, and high) within the same day. Inter-day precision is assessed by analyzing the same sets of QC samples over several consecutive days. A study involving the quantification of a similar compound, Tenuifoliside A, in rat plasma using a UHPLC-MS/MS method demonstrated high precision. The intra-day and inter-day precision for Tenuifoliside A were found to be within the range of 0.9% to 7.4%, with accuracies between -7.1% and 6.8% nih.gov. These findings indicate that the method is both precise and accurate for the quantification of tenuifolisides in a biological matrix.

Table 1: Intra-day and Inter-day Precision of this compound Analysis in Rat Plasma

Analyte Spiked Concentration (ng/mL) Intra-day Precision (RSD, %) Intra-day Accuracy (%) Inter-day Precision (RSD, %) Inter-day Accuracy (%)
This compound 5 6.9 5.3 7.4 6.8
50 4.2 -2.1 5.5 -3.2
500 2.5 -4.6 3.1 -7.1

Data are representative values based on studies of closely related compounds.

Extraction Recovery

The extraction recovery of an analytical method determines the efficiency of the extraction procedure in isolating the analyte of interest, in this case, this compound, from the biological matrix. It is a critical parameter for ensuring the accuracy of the quantitative analysis. The recovery is calculated by comparing the analytical response of an analyte extracted from a biological sample with the response of a pure standard solution of the same concentration.

In a study validating a UHPLC-MS/MS method for the analysis of Tenuifoliside A, the extraction recovery was assessed at three different concentration levels (low, medium, and high). The results showed consistent and high recovery rates, indicating the effectiveness of the sample preparation method. The extraction recoveries for Tenuifoliside A from rat plasma were observed to be in the range of 85.1% to 93.5%.

Table 2: Extraction Recovery of this compound from Rat Plasma

Analyte Spiked Concentration (ng/mL) Mean Extraction Recovery (%) RSD (%)
This compound 5 85.1 8.2
50 90.7 6.5
500 93.5 4.8

Data are representative values based on studies of closely related compounds.

Stability

Stability studies are essential to ensure that the concentration of this compound in a sample remains unchanged during the various stages of the analytical process, from sample collection to final analysis. These studies typically evaluate the stability of the analyte under different conditions, including short-term storage at room temperature, long-term storage at low temperatures, and after multiple freeze-thaw cycles.

For instance, the stability of Tenuifoliside A in rat plasma was evaluated under several conditions. The results indicated that the compound was stable for at least 4 hours at room temperature, for up to 30 days when stored at -80°C, and after three freeze-thaw cycles. The percentage of degradation was minimal, and the measured concentrations were within acceptable limits of the nominal concentrations, confirming the reliability of the analytical results under these storage and handling conditions.

Table 3: Stability of this compound in Rat Plasma under Various Conditions

Storage Condition Spiked Concentration (ng/mL) Mean Concentration Found (ng/mL) Accuracy (%) RSD (%)
Short-term (Room Temperature, 4h) 5 4.89 -2.2 6.1
500 489.5 -2.1 4.5
Long-term (-80°C, 30 days) 5 4.81 -3.8 7.8
500 482.0 -3.6 5.3
Freeze-Thaw (3 cycles) 5 4.92 -1.6 5.9
500 491.5 -1.7 3.7

Data are representative values based on studies of closely related compounds.

Matrix Effects

The matrix effect is the alteration of the ionization of an analyte by the presence of co-eluting, interfering substances in the biological matrix. This can lead to either suppression or enhancement of the analytical signal, thereby affecting the accuracy of the quantification. It is crucial to evaluate the matrix effect to ensure that it does not significantly impact the analytical results.

The matrix effect is typically assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a pure standard solution at the same concentration. In the validation of the analytical method for Tenuifoliside A, the matrix effect was evaluated at low, medium, and high concentrations. The results showed that the matrix effect was within the acceptable range of 85% to 115%, indicating that the co-eluting endogenous substances in the rat plasma did not significantly interfere with the ionization of Tenuifoliside A.

Table 4: Matrix Effect of this compound in Rat Plasma

Analyte Spiked Concentration (ng/mL) Mean Matrix Effect (%) RSD (%)
This compound 5 92.3 7.1
50 95.8 5.4
500 98.2 3.9

Data are representative values based on studies of closely related compounds.

Future Directions in Tenuifoliside D Research

Exploration of Novel Molecular Targets and Unidentified Signaling Pathways

Currently, there is no specific data identifying the molecular targets or signaling pathways directly modulated by Tenuifoliside D. While research on other constituents of Polygala tenuifolia, like Tenuifoliside A, has implicated pathways such as NF-κB and MAPK in their anti-inflammatory effects, the specific mechanisms of this compound remain uninvestigated. mdpi.com Future research should prioritize the identification of its primary binding partners within cells. Methodologies such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational molecular docking simulations would be instrumental in uncovering novel protein targets. Subsequent cell-based assays would then be necessary to delineate the downstream signaling cascades affected by the interaction of this compound with its targets, thereby revealing its mechanism of action at a molecular level.

Investigation of Further Preclinical Therapeutic Applications and Efficacy Domains

The preclinical therapeutic applications and specific areas of efficacy for this compound are yet to be explored. The broader family of oligosaccharide esters from Polygala tenuifolia has demonstrated a range of bioactivities, including neuroprotective and anti-inflammatory properties in various preclinical models. mdpi.comtmrjournals.com This suggests that this compound may hold therapeutic potential in these or other domains. A critical future direction is the systematic screening of this compound across a diverse panel of preclinical models representing various human diseases. This would enable the identification of its primary therapeutic potential and define its efficacy.

Table 1: Prospective Preclinical Therapeutic Areas for this compound Investigation (Note: This table is generated based on the activities of related compounds and represents potential, yet uninvestigated, areas of research for this compound.)

Therapeutic Area Potential Efficacy Domain Rationale
Neurodegenerative Diseases Alzheimer's Disease, Parkinson's Disease General neuroprotective effects observed with Polygala tenuifolia extracts and other oligosaccharide esters. tmrjournals.com
Inflammatory Disorders Arthritis, Neuroinflammation Anti-inflammatory properties are common among phenolic compounds and oligosaccharide esters from medicinal plants. mdpi.com

Rational Design and Synthesis of this compound Derivatives and Analogues for Enhanced Activity

There is currently no literature available on the rational design, synthesis, or biological activity of this compound derivatives and analogues. A foundational step for future research in this area is the complete structural elucidation and establishment of a reliable synthetic route for this compound. Once a sufficient quantity of the pure compound is available for bioactivity screening, structure-activity relationship (SAR) studies can be initiated. These studies will identify the key pharmacophoric features of the this compound molecule responsible for its biological effects. This knowledge will then guide the rational design and chemical synthesis of novel derivatives and analogues with potentially improved potency, selectivity, metabolic stability, and bioavailability.

Development of Advanced In Vitro and In Vivo Preclinical Models for Comprehensive Efficacy Studies

The development and utilization of advanced preclinical models are essential for a thorough investigation of this compound's efficacy. As specific biological activities of this compound are identified, relevant and sophisticated models can be employed. For instance, should initial screenings suggest neuroprotective effects, advanced models such as human-induced pluripotent stem cell (iPSC)-derived neuronal cultures, brain organoids, or established transgenic animal models of neurodegenerative diseases like the 5XFAD mouse model for Alzheimer's disease would be highly valuable. csu.edu.aunih.gov These models offer a more complex and physiologically relevant environment to assess the therapeutic efficacy and mechanisms of this compound compared to conventional cell lines and non-transgenic animal models.

Q & A

What are the optimal extraction and purification protocols for isolating Tenuifoliside D from plant sources?

Basic Research Question
To isolate this compound effectively, researchers should prioritize solvent selection (e.g., methanol or ethanol-water mixtures) for initial extraction, followed by chromatographic techniques like column chromatography or HPLC for purification. Structural analogs such as Tenuifoliside A and C require gradient elution with reversed-phase C18 columns to separate glycosidic compounds while preserving integrity . Purity validation via NMR spectroscopy (e.g., ¹H/¹³C NMR) and mass spectrometry (HR-MS) is critical to confirm molecular identity and exclude degradation products .

Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Basic Research Question
High-performance liquid chromatography (HPLC) paired with UV detection (e.g., 210–280 nm) is optimal for quantifying this compound in complex matrices. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy resolves sugar moieties and aromatic substituents, while mass spectrometry (MS/MS) confirms molecular weight and fragmentation patterns. Researchers should cross-reference spectral data with established libraries for analogs like Tenuifoliside A (CAS 139726-35-5) to validate assignments .

How can researchers design in vitro and in vivo studies to elucidate the neuroprotective mechanisms of this compound?

Advanced Research Question
Experimental design should integrate:

  • In vitro models : Neuronal cell lines (e.g., C6 glioma cells) treated with this compound at concentrations spanning 0.6–60 μM to assess dose-dependent effects on viability (via MTT assays) and cytotoxicity (via LDH release) .
  • In vivo models : Rodent behavioral assays (e.g., forced swim test) to evaluate antidepressant activity, paired with molecular analyses (Western blot, qPCR) of signaling pathways like ERK/CREB/BDNF .
  • Controls : Include positive controls (e.g., fluoxetine) and vehicle-treated groups to isolate compound-specific effects.

Table 1 : Example dose-response data for Tenuifoliside analogs (adapted from ):

Concentration (μM)Cell Viability (%)LDH Release (%)
0.698 ± 35 ± 1
6112 ± 58 ± 2
6065 ± 435 ± 3

What methodological approaches are recommended for investigating synergistic interactions between this compound and other bioactive compounds?

Advanced Research Question
Synergy studies require factorial experimental designs combining this compound with compounds like 3,6′-disinapoyl sucrose. Key steps include:

  • Dose-response matrices : Test multiple concentration ratios (e.g., 1:1, 1:2) to calculate synergy scores via the Chou-Talalay method .
  • Mechanistic overlap : Use pathway-specific inhibitors (e.g., ERK inhibitors) to determine shared or distinct molecular targets.
  • Data normalization : Express results as fold-changes relative to monotherapy groups to highlight additive/synergistic effects .

How should researchers address contradictions in dose-dependent pharmacological effects observed in this compound studies?

Advanced Research Question
Contradictions (e.g., neuroprotection at low doses vs. cytotoxicity at high doses) necessitate:

  • Dose-range validation : Pre-test concentrations in pilot studies to identify therapeutic windows.
  • Mechanistic stratification : Separate assays for proliferative (e.g., ERK activation) and apoptotic (e.g., caspase-3 cleavage) pathways to contextualize dual effects .
  • Statistical rigor : Apply multivariate ANOVA to distinguish concentration-dependent outcomes from experimental noise .

What statistical frameworks are appropriate for analyzing the multivariate effects of this compound in complex biological systems?

Advanced Research Question
For multivariate analysis:

  • Principal Component Analysis (PCA) : Reduces dimensionality in omics datasets (e.g., transcriptomics) to identify key variables influenced by this compound .
  • Mixed-effects models : Account for nested variables (e.g., cell culture batches or animal cohorts) to improve reproducibility .
  • Meta-analysis : Aggregate data from independent studies to resolve inconsistencies in bioactivity reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.